molecular formula C8H11BO4 B188248 2,6-Dimethoxyphenylboronic acid CAS No. 23112-96-1

2,6-Dimethoxyphenylboronic acid

Cat. No. B188248
CAS RN: 23112-96-1
M. Wt: 181.98 g/mol
InChI Key: BKWVXPCYDRURMK-UHFFFAOYSA-N
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Description

2,6-Dimethoxyphenylboronic acid is a common intermediate in organic synthesis . It appears as a white to beige solid powder at room temperature . Its molecular formula is C8H11BO4, and it has a molecular weight of 181.98 .


Synthesis Analysis

The conventional synthesis method for 2,6-Dimethoxyphenylboronic acid starts with 1,3-Dimethoxybenzene. The hydrogen atom in the phenyl group between the two methoxy groups is removed using butyllithium as a base. This process has excellent regioselectivity, and the hydrogen atoms at other positions on the phenyl ring are not removed .


Molecular Structure Analysis

The molecular structure of 2,6-Dimethoxyphenylboronic acid is represented by the linear formula (CH3O)2C6H3B(OH)2 . The compound has a monoisotopic mass of 182.075043 Da .


Chemical Reactions Analysis

2,6-Dimethoxyphenylboronic acid can be used as a reagent in various reactions. It is used in the palladium-catalyzed Suzuki-Miyaura coupling reaction to construct carbon-carbon bonds . It is also used in the synthesis of 2H-imidazo[1,5-a]pyridin-4-ium bromides, which are utilized as precursors for the preparation of N-heterocyclic carbene ligands .


Physical And Chemical Properties Analysis

2,6-Dimethoxyphenylboronic acid has a melting point of 110-112 °C . It has a density of 1.2 . The compound is soluble in organic solvents such as dimethyl sulfoxide, N,N-dimethylformamide, ether, and ethyl acetate, but it has poor solubility in water .

Scientific Research Applications

Suzuki-Miyaura Coupling Reaction

2,6-Dimethoxyphenylboronic acid is utilized as a reagent in the palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction is pivotal in organic chemistry for constructing carbon-carbon bonds, which are fundamental to organic molecule synthesis .

Synthesis of N-heterocyclic Carbene Ligands

Another application involves the synthesis of 2H-imidazo[1,5-a]pyridin-4-ium bromides using 2,6-Dimethoxyphenylboronic acid. These bromides serve as precursors for preparing N-heterocyclic carbene ligands, which are valuable in various catalytic processes .

Polymorph Control in Crystallization

2,6-Dimethoxyphenylboronic acid has been used as a model substance to investigate additive crystallization approaches for polymorph control in phenylboronic acids. It is crystallized under different conditions by performing evaporation and cooling crystallization from various solvents, which is crucial for the development of pharmaceuticals and fine chemicals .

Safety and Hazards

The safety data sheet for 2,6-Dimethoxyphenylboronic acid suggests that it should be handled with personal protective equipment to avoid dust formation and inhalation of vapors, mist, or gas . It should be used only outdoors or in a well-ventilated area, and contact with skin and eyes should be avoided . In case of accidental ingestion or contact, appropriate first aid measures should be taken .

Mechanism of Action

properties

IUPAC Name

(2,6-dimethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO4/c1-12-6-4-3-5-7(13-2)8(6)9(10)11/h3-5,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWVXPCYDRURMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=C1OC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370234
Record name 2,6-Dimethoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethoxyphenylboronic acid

CAS RN

23112-96-1
Record name 2,6-Dimethoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,6-dimethoxyphenyl)boronic acid
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Synthesis routes and methods I

Procedure details

1,3-Dimethoxybenzene (4 g) was dissolved in freshly distilled THF (10 mL). This solution was cooled to −78° C. and n-BuLi (24 mL, 1.6 M solution in hexanes) was added dropwise to the cold solution. The mixture was stirred at −78° C. for 1 h, then warmed to room temperature and stirred for 1 h. The resulting mixture was cooled again to −78° C. and (MeO)3B (6.7 mL) was added. The mixture was allowed to warm to room temperature and stirred overnight. Water (10 mL) was added, and the mixture was stirred for 0.5 h, acidified to pH 4 with acetic acid and extracted with EtOAc. The extract was dried (MgSO4) and evaporated to give 2,6-dimethoxybenzeneboronic acid, which was used without further purification.
Quantity
4 g
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reactant
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10 mL
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24 mL
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6.7 mL
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10 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A mixture of 20.88 g of chlorocyclohexane (0.176 mol) and 22.1 g of resorcinol dimethyl ether (0.16 mol) is added dropwise to a suspension of 2.35 g of lithium granules (0.34 mol) in 300 g of THF at −50° C., with an addition time of 2 hours being selected. After a conversion of the chlorocyclohexane of >97% determined by GC (total of 9 h), 16.6 g of trimethyl borate (0.16 mol) are added dropwise at the same temperature over a period of 15 minutes. After stirring for another 30 minutes at −50° C., the reaction mixture is poured into 120 g of water, the pH is adjusted to 6.3 by means of 37% HCl, and THF and cyclohexane are distilled off at 35° C. under reduced pressure. 25 ml of methylcyclohexane are added to the product suspension, the colorless product is filtered off with suction and is washed once with 25 ml of cold methylcyclohexane and once with 25 ml of cold water. After drying, 26.5 g of 2,6-dimethoxyphenylboronic acid (0.146 mol, 91%, melting point: 104–107° C.) are obtained in the form of colorless crystals, HPLC purity >99% a/a.
Name
Quantity
120 g
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solvent
Reaction Step One
Quantity
20.88 g
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reactant
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22.1 g
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reactant
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2.35 g
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300 g
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16.6 g
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Synthesis routes and methods III

Procedure details

A solution of 1,3-dimethoxybenzene (33.2 g, 240 mmol) in hexanes (20 mL) at −20° C. was treated sequentially with n-butyllithium (100 mL of a 2.4M solution in hexanes, 240 mmol) and N,N,N′,N′-tetramethylethylenediamine (1.81 mL, 12 mmol), stirred for 1.5 hours, cooled to −78° C., treated with triisopropylborate (60.9 mL, 264 mmol) in diethyl ether (60 mL) over 1.5 hours with additional diethyl ether (150 mL) added to maintain stirring, stirred at 23° C. for 2 hours, poured into ice (150 mL) and 3M HCl (150 mL), and extracted with ethyl acetate. The extract was dried (Na2SO4), filtered, and concentrated, during which a white solid precipitated. The solid was collected by filtration and washed with hexanes to provide the desired compound, which used without further purification. MS (DCI/NH3) m/z 200 (M+NH4)+.
Quantity
33.2 g
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reactant
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0 (± 1) mol
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[Compound]
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solution
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0 (± 1) mol
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1.81 mL
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[Compound]
Name
hexanes
Quantity
20 mL
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solvent
Reaction Step One
[Compound]
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hexanes
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0 (± 1) mol
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solvent
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60.9 mL
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60 mL
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150 mL
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solvent
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[Compound]
Name
ice
Quantity
150 mL
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150 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,6-Dimethoxyphenylboronic acid
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Q & A

Q1: Why is 2,6-Dimethoxyphenylboronic acid of interest to researchers studying polymorphism?

A1: 2,6-Dimethoxyphenylboronic acid serves as a model compound to investigate how additives influence the crystallization of different polymorphic forms, particularly in phenylboronic acids [, ]. This is crucial because different polymorphs of a compound can exhibit distinct physical and chemical properties, impacting their performance in various applications.

Q2: How do surfactants affect the polymorphic outcome during crystallization of 2,6-Dimethoxyphenylboronic acid?

A2: Research has shown that surfactants like Span 20 and n-octyl-β-D-glucopyranoside can significantly impact the crystallization of 2,6-Dimethoxyphenylboronic acid []. While crystallization from pure solvents often yields the thermodynamically stable Form I, the presence of these specific surfactants encourages the formation and stabilization of the metastable Form II, even during evaporation crystallization.

Q3: What structural insights have been gained about different polymorphs of 2,6-Dimethoxyphenylboronic acid?

A3: Scientists have employed various techniques like lattice energy calculations, Hirshfeld surface analysis, and morphology prediction to understand the structural differences between different polymorphs of 2,6-Dimethoxyphenylboronic acid, particularly Forms I and II [, ]. This research delves into the specific interactions within the crystal lattice that contribute to the stability and distinct characteristics of each form, offering valuable insights for controlling polymorphism.

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